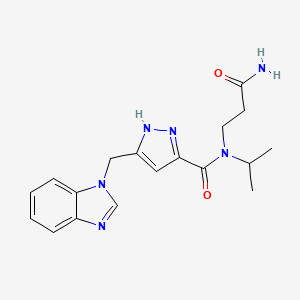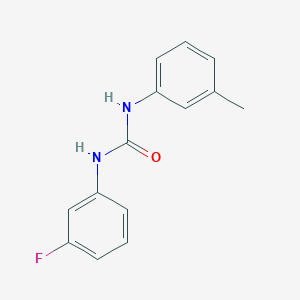![molecular formula C22H24N2O B5498045 4-[(3-methyl-2-pyridinyl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5498045.png)
4-[(3-methyl-2-pyridinyl)methyl]-2-(1-naphthylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methyl-2-pyridinyl)methyl]-2-(1-naphthylmethyl)morpholine, also known as N-methyl-naphthylmethyl-pyridinyl-morpholine (NMPM), is a synthetic compound that has been studied for its potential application in scientific research.
Mecanismo De Acción
NMPM acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the dopamine D3 receptor, NMPM can modulate dopamine release and affect reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
Studies have shown that NMPM can modulate dopamine release in the brain, leading to changes in reward and motivation pathways. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NMPM is its high selectivity for the dopamine D3 receptor, which allows for specific modulation of dopamine release in the brain. However, its synthetic nature and potential for off-target effects may limit its use in certain experimental settings.
Direcciones Futuras
Future research on NMPM could focus on its potential as a PET imaging agent for the dopamine D3 receptor, as well as its potential therapeutic applications for psychiatric disorders. Additionally, further studies could investigate the potential for off-target effects and the development of more selective compounds for research purposes.
Métodos De Síntesis
NMPM can be synthesized using a multi-step process involving the reaction of 2-bromomethyl-1-naphthol with 3-methylpyridine in the presence of a base, followed by the reaction with morpholine and N-methylmorpholine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
NMPM has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. NMPM has also been studied for its potential as a PET imaging agent for the dopamine D3 receptor.
Propiedades
IUPAC Name |
4-[(3-methylpyridin-2-yl)methyl]-2-(naphthalen-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-17-6-5-11-23-22(17)16-24-12-13-25-20(15-24)14-19-9-4-8-18-7-2-3-10-21(18)19/h2-11,20H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHQRIOLGQRJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCOC(C2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5497963.png)
![4-(3-fluorobenzyl)-3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5497971.png)
![5-phenyl-3-(2-phenylvinyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5497978.png)
methanone](/img/structure/B5497988.png)
![methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B5498017.png)
![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![rel-(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5498037.png)



![2-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5498068.png)
![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5498074.png)

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5498086.png)